molecular formula C22H20BrN3O3S B11431918 8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11431918
M. Wt: 486.4 g/mol
InChI Key: DOSOYTJSPMWMFY-UHFFFAOYSA-N
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Description

8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with bromo and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridothiadiazine Core: The initial step involves the cyclization of appropriate precursors to form the pyridothiadiazine core. This can be achieved through the reaction of a substituted aniline with a thiadiazine derivative under acidic conditions.

    Introduction of Bromo and Methoxy Groups: The next step involves the introduction of bromo and methoxy groups at specific positions on the aromatic rings. This can be accomplished through electrophilic aromatic substitution reactions using bromine and methoxy reagents.

    Formation of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group at the 9-position of the pyridothiadiazine core. This can be achieved through a nucleophilic substitution reaction using a suitable cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 8-(5-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
  • 8-(5-fluoro-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Uniqueness

The uniqueness of 8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The presence of the bromo group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H20BrN3O3S

Molecular Weight

486.4 g/mol

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-3-(2-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C22H20BrN3O3S/c1-28-19-8-7-14(23)9-16(19)15-10-21(27)26-12-25(13-30-22(26)17(15)11-24)18-5-3-4-6-20(18)29-2/h3-9,15H,10,12-13H2,1-2H3

InChI Key

DOSOYTJSPMWMFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4OC

Origin of Product

United States

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